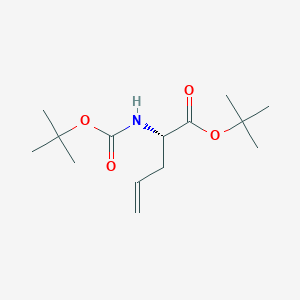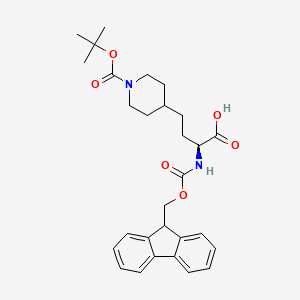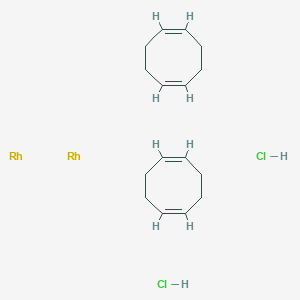
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) is a chemical compound with a cyclopentane ring substituted with two carboxylic acid groups and two methyl groups
Métodos De Preparación
The synthesis of 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with a suitable cyclopentane derivative, followed by hydrolysis and decarboxylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reagents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Aplicaciones Científicas De Investigación
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and their derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as nucleophilic substitution or electrophilic addition. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) can be compared with other similar compounds, such as:
1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-: This compound has an additional methyl group, which may influence its reactivity and applications.
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: This ester derivative has different physical and chemical properties, making it suitable for different applications.
Propiedades
IUPAC Name |
1,2-dimethylcyclopentane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-5-6(7(10)11)3-4-9(5,2)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYONAVFDKTWOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1(C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486710 |
Source


|
| Record name | 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30636-86-3 |
Source


|
| Record name | 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8193659.png)





![3-Bromonaphtho[2,3-b]benzofuran](/img/structure/B8193702.png)



![[2,3,5,6-Tetrakis(2,4-ditert-butylphenyl)-4-(4-dihydroxyphosphanylphenyl)phenyl]phosphonous acid](/img/structure/B8193729.png)
